A Technical Guide to the Chemical Structure and Properties of Maltodecaose
A Technical Guide to the Chemical Structure and Properties of Maltodecaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltodecaose is a complex carbohydrate belonging to the maltooligosaccharide family. These molecules are linear polymers of glucose units linked by α-1,4 glycosidic bonds. Specifically, maltodecaose is a decasaccharide, meaning it is composed of ten glucose monomers. As a well-defined oligosaccharide, it serves as a valuable tool in various research and development applications, including as a substrate for enzymatic assays, a standard for chromatographic analysis, and in studying carbohydrate-protein interactions. This guide provides a detailed overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.
Chemical Structure and Properties
Maltodecaose is a linear oligosaccharide consisting of ten D-glucose units. The glucose monomers are connected by α-1,4 glycosidic linkages, meaning the anomeric carbon (C1) of one glucose unit is linked to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit.
The chemical formula for Maltodecaose is C₆₀H₁₀₂O₅₁. Its structure can be represented as Glcα1-4[Glcα1-4]₈Glc. Due to the free anomeric carbon at one end of the chain, maltodecaose is a reducing sugar.
Quantitative Data Summary
| Property | Value | References |
| IUPAC Name | (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}hexanal | [1][2] |
| Molecular Formula | C₆₀H₁₀₂O₅₁ | [1][3][4][5][6][7][8] |
| Molecular Weight | 1639.42 g/mol | [1][3][5][6][7] |
| CAS Number | 6082-21-9 | [3][4][5][6][7][8] |
| Appearance | White powder | [6] |
| Solubility | Soluble in water | [6][9] |
| Purity | Typically >95% (by HPLC) | [8] |
Experimental Protocols
Enzymatic Synthesis of Maltooligosaccharides
The industrial production of specific maltooligosaccharides like maltodecaose relies on controlled enzymatic reactions rather than direct extraction from natural sources. This method offers high specificity and yield.
Principle: Enzymes such as amylases are used to hydrolyze starch, a polysaccharide of glucose. By controlling the reaction conditions and using specific enzymes, the hydrolysis can be stopped to yield a mixture rich in a particular maltooligosaccharide.
Methodology:
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Substrate Preparation: A solution of soluble starch is prepared in a suitable buffer (e.g., sodium phosphate (B84403) buffer) at a concentration of 1-5% (w/v).
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Enzyme Addition: A maltooligosaccharide-forming amylase is added to the starch solution. The choice of enzyme is critical as different amylases yield different chain lengths.
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Incubation: The reaction mixture is incubated at the optimal temperature and pH for the specific enzyme used. The reaction time is a key variable that influences the chain length of the resulting oligosaccharides.
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Reaction Termination: The enzymatic reaction is terminated by heat inactivation (e.g., boiling for 10-15 minutes) to denature the amylase.
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Purification: The resulting mixture of maltooligosaccharides is then purified to isolate maltodecaose. This is typically achieved using chromatographic techniques such as gel filtration chromatography or preparative high-performance liquid chromatography (HPLC).
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for the separation and quantification of maltooligosaccharides.
Principle: This method utilizes a stationary phase that can separate carbohydrates based on their size and polarity. A mobile phase carries the sample through the column, and a detector measures the concentration of the eluted compounds.
Methodology:
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Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)).
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Chromatographic Conditions:
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Column: An amino-propyl silylated silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for carbohydrate analysis.
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Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically used. A common mobile phase is acetonitrile:water (75:25, v/v).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 35°C.
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Injection Volume: 10-20 µL.
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Standard Preparation:
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Prepare a stock solution of maltodecaose standard (e.g., 10 mg/mL) in the mobile phase.
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Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 5.0 mg/mL.
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Sample Preparation:
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Dissolve the sample containing maltodecaose in the mobile phase to an expected concentration within the calibration range.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Quantification:
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Inject the standards and the sample into the HPLC system.
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Identify the maltodecaose peak in the chromatogram based on the retention time of the standard.
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Construct a calibration curve by plotting the peak area versus the concentration of the standards.
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Determine the concentration of maltodecaose in the sample by interpolating its peak area on the calibration curve.
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Biological Pathway: Maltodextrin (B1146171) Transport in E. coli
Maltodecaose and other maltooligosaccharides are important sources of carbon and energy for many bacteria. In organisms like Escherichia coli, a specific transport system is responsible for the uptake and subsequent metabolism of these sugars. While not a signaling molecule in the traditional sense of initiating a downstream cascade, the transport and metabolism of maltodextrins are tightly regulated processes. The following diagram illustrates the workflow of the maltodextrin transport system in E. coli.
Caption: Maltodextrin transport pathway in E. coli.
Conclusion
Maltodecaose, a linear chain of ten glucose units, is a well-characterized maltooligosaccharide. Its defined chemical structure and properties make it a useful substrate and standard in biochemical and analytical studies. Understanding its synthesis, methods of analysis, and its role in biological processes such as bacterial metabolism is crucial for its application in research and development, particularly in the fields of microbiology, enzymology, and drug delivery.
References
- 1. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The maltodextrin system of Escherichia coli: metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enterococcus faecalis Maltodextrin Gene Regulation by Combined Action of Maltose Gene Regulator MalR and Pleiotropic Regulator CcpA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maltodextrin-based imaging probes detect bacteria in vivo with high sensitivity and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterococcus faecalis Maltodextrin Gene Regulation by Combined Action of Maltose Gene Regulator MalR and Pleiotropic Regulator CcpA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of maltose transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of maltose transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic aspects of maltotriose-conjugate translocation to the Gram-negative bacteria cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
